molecular formula C14H24O3Si B8273297 (3,5-Dimethylphenyl)triethoxysilane

(3,5-Dimethylphenyl)triethoxysilane

Cat. No.: B8273297
M. Wt: 268.42 g/mol
InChI Key: RFWWPYHWABGHHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3,5-Dimethylphenyl)triethoxysilane is an organosilicon compound characterized by a triethoxysilane group (-Si(OCH₂CH₃)₃) attached to a 3,5-dimethylphenyl aromatic ring. This structure confers unique properties, such as enhanced hydrophobicity and steric bulk, making it valuable in applications like chromatography stationary phases and polymer modification. The meta-positioned methyl groups influence electronic and steric interactions, which are critical in surface chemistry and material science .

Properties

Molecular Formula

C14H24O3Si

Molecular Weight

268.42 g/mol

IUPAC Name

(3,5-dimethylphenyl)-triethoxysilane

InChI

InChI=1S/C14H24O3Si/c1-6-15-18(16-7-2,17-8-3)14-10-12(4)9-13(5)11-14/h9-11H,6-8H2,1-5H3

InChI Key

RFWWPYHWABGHHD-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](C1=CC(=CC(=C1)C)C)(OCC)OCC

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Implications

  • Structure-Activity Relationships : The meta-substitution pattern in (3,5-dimethylphenyl)triethoxysilane optimizes both hydrophobicity and steric effects, outperforming para-substituted analogs in applications requiring precise molecular interactions .
  • Thermal and Chemical Stability : Crosslinked polymers incorporating this silane exhibit improved oxidative stability (e.g., CQPAES(1/4) in ) compared to linear derivatives .
  • Environmental Considerations : While methyl groups are less environmentally persistent than halogens, their electron-donating nature may reduce hydrolysis rates in silane precursors .

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